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Compound of Interest

.

Compound Name: 3-Methyl-2-phenylbutan-1-amine

CAS No.: 106498-32-2; 196106-01-1

Cat. No.: B2967549

3-Methyl-2-phenylbutan-1-amine is a primary amine featuring a phenyl and an isopropyl

group attached to its ethylamine backbone. Its structure presents a chiral center, making it a

valuable building block in asymmetric synthesis.

CAS Number: 196106-01-1[1][2][3]
IUPAC Name: 3-methyl-2-phenylbutan-1-amine[3]
Molecular Formula: C11H17N[1][2][3]

Significance: The strategic placement of its functional groups makes 3-Methyl-2-
phenylbutan-1-amine an intriguing scaffold for medicinal chemistry. Phenylalkylamine
derivatives are known to have a wide range of biological activities. For instance, related
structures have been investigated for applications in treating obesity, depression, and other
central nervous system (CNS) disorders[4]. The "magic methyl" effect, where the addition of
a methyl group can profoundly alter a molecule's pharmacokinetic or pharmacodynamic
properties, is a key concept in drug design that underscores the potential utility of methylated
compounds like this one[5].

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to

its application in research and development. Key properties of 3-Methyl-2-phenylbutan-1-

amine are summarized below.
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Property Value Source

CAS Number 196106-01-1 [11[2][3]

Molecular Weight 163.26 g/mol [11[2][3]

Appearance Colorless liquid (predicted) [2]

N ) High (exact value not

Boiling Point -~ [2]
specified)

SMILES CC(C)C(CN)C1=CcC=CCc=C1 [2][3]
VDMAQVANUGNDOM-

InChliKey [3]

UHFFFAOYSA-N

Storage 2-8°C Refrigerator [1]

Synthesis Pathway: Reductive Amination

The synthesis of 3-Methyl-2-phenylbutan-1-amine can be efficiently achieved through a
reductive amination pathway. This common and reliable method involves the reaction of a
ketone with ammonia to form an imine intermediate, which is then reduced in situ to the desired
primary amine.

Causality of Experimental Choices:

o Starting Material: 3-Methyl-2-phenylbutan-1-one is selected as the ketone precursor due to
its direct structural correspondence to the target amine.

e Amine Source: Ammonia (often in the form of ammonium acetate or a solution in methanol)
serves as the nitrogen source for the primary amine.

e Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent. It is mild
enough to not reduce the starting ketone but is highly effective at reducing the imine
intermediate as it forms. This selectivity minimizes side reactions and increases the overall
yield of the target product.

Experimental Protocol: Synthesis
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Objective: To synthesize 3-Methyl-2-phenylbutan-1-amine from 3-Methyl-1-phenylbutan-1-
one.

Materials:

e 3-Methyl-1-phenylbutan-1-one

 Ammonium Acetate

e Sodium Triacetoxyborohydride

e Methanol (Anhydrous)

¢ Dichloromethane (DCM)

e Saturated Sodium Bicarbonate (NaHCOs3) solution
o Saturated Sodium Chloride (Brine) solution

e Anhydrous Magnesium Sulfate (MgSQOa)

e Rotary Evaporator

o Magnetic Stirrer and Stir Bar

o Standard Glassware (Round-bottom flask, Separatory funnel, etc.)
Procedure:

e Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-Methyl-1-phenylbutan-1-one (1.0
eq) and ammonium acetate (5.0 eq) in anhydrous methanol (to 0.5 M concentration).

e Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the
formation of the imine intermediate.

e Reduction: Cool the flask to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq)
portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
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Reaction Progression: Remove the ice bath and allow the reaction to stir at room
temperature for 12-18 hours. Monitor the reaction's progress using Thin Layer
Chromatography (TLC).

Quenching: Carefully quench the reaction by slowly adding saturated NaHCOs solution until
gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the product with
dichloromethane (3 x 50 mL).

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and
brine (1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous MgSOu4, filter, and
concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to
yield the pure 3-Methyl-2-phenylbutan-1-amine.

Synthesis Workflow Diagram
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Reaction Phase

1. Dissolve Ketone & NH4OAc
in Methanol

\/
2. Stir 30 min at RT
(Imine Formation)

\/
3. Cool to 0°C & Add
NaBH(OAc)3
\/

4. Stir 12-18h at RT
(Reduction)

Workup & Purification
Y

5. Quench with
sat. NaHCO3

Y

[6. Extract with DCM]

Y

[7. Wash with H20 & Brine]

Y

G. Dry (MgSO4) & Concentrata

Y

9. Purify via
Flash Chromatography

Final Product:

3-Methyl-2-phenylbutan-1-amine

Click to download full resolution via product page

Caption: Reductive amination workflow for synthesizing 3-Methyl-2-phenylbutan-1-amine.
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Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-step
analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is a primary
technique for assessing purity, while spectroscopic methods like Mass Spectrometry (MS) and

Nuclear Magnetic Resonance (NMR) are used for structural confirmation.

Protocol: Purity Analysis by HPLC

Objective: To determine the purity of the synthesized 3-Methyl-2-phenylbutan-1-amine.
Instrumentation & Reagents:

e HPLC system with a UV detector

o C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um)

o Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

» Mobile Phase B: Acetonitrile with 0.1% TFA

e Sample prepared in a 50:50 mixture of Mobile Phase A and B

Procedure:

o System Preparation: Equilibrate the HPLC system and C18 column with a starting mixture of
95% Mobile Phase A and 5% Mobile Phase B.

o Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound. Dilute
to a final concentration of ~50 pg/mL in the mobile phase mixture.

e Injection: Inject 10 uL of the prepared sample onto the column.
e Elution Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
e Detection: Monitor the elution at a wavelength of 254 nm.

o Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated
as the area of the main product peak divided by the total area of all peaks.
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Analytical Workflow Diagram
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Required
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Click to download full resolution via product page

Caption: Workflow for the analytical characterization of a synthesized compound.

Applications in Research and Drug Development

3-Methyl-2-phenylbutan-1-amine serves as a valuable intermediate and building block in
several areas of chemical research.

e Chiral Synthesis: As a chiral amine, it can be used as a resolving agent for racemic mixtures
of acids or as a precursor for chiral ligands and catalysts.

» Solvent Properties: It has been described as a solvent for specific chemical reactions,
potentially serving as an alternative to more traditional solvents like butanol or ethylene
glycol in certain applications[2].

» Drug Discovery Scaffold: The core structure is related to known CNS stimulants like
fencamfamine[6]. This structural similarity suggests that derivatives of 3-Methyl-2-
phenylbutan-1-amine could be synthesized and screened for various biological activities.
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The phenylcycloalkylmethylamine scaffold, to which it is related, has been explored in
patents for developing treatments for obesity and related co-morbidities[4]. The compound's
structure allows for straightforward modification at the amine and phenyl ring, enabling the
creation of a library of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety in the laboratory. 3-Methyl-2-
phenylbutan-1-amine is classified with significant hazards.

GHS Hazard Classification:
» Skin Corrosion/Irritation: Category 1B. H314: Causes severe skin burns and eye damage|[3].

o Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
H335: May cause respiratory irritation[3].

Safe Handling Procedures:

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety
goggles with side shields, and a lab coat[7][8].

Ventilation: Use this compound only in a well-ventilated area or a chemical fume hood to
avoid inhaling vapors[7][8].

Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or
clothing[7].

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work
area[8].

Storage and Disposal:

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Recommended storage is at refrigerator temperatures (2-8°C)[1].

» Disposal: Dispose of contents and container in accordance with all local, regional, and
national regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.pharmaffiliates.com/en/196106-01-1-3-methyl-2-phenylbutan-1-amine-pa2702181.html
https://www.biosynth.com/p/WHA10601/196106-01-1-3-methyl-2-phenylbutan-1-amine
https://pubchem.ncbi.nlm.nih.gov/compound/9880217
https://pubchem.ncbi.nlm.nih.gov/compound/9880217
https://patents.google.com/patent/US9238625B2/en
https://patents.google.com/patent/US9238625B2/en
https://www.mdpi.com/1424-8247/16/8/1157
https://pubmed.ncbi.nlm.nih.gov/22374810/
https://pubmed.ncbi.nlm.nih.gov/22374810/
https://www.fishersci.com/store/msds?partNumber=AAA18804&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.airgas.com/msds/001198.pdf
https://www.benchchem.com/product/b2967549#3-methyl-2-phenylbutan-1-amine-cas-number
https://www.benchchem.com/product/b2967549#3-methyl-2-phenylbutan-1-amine-cas-number
https://www.benchchem.com/product/b2967549#3-methyl-2-phenylbutan-1-amine-cas-number
https://www.benchchem.com/product/b2967549#3-methyl-2-phenylbutan-1-amine-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2967549?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2967549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2967549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

